CGI-1746 is a potent, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK) with a reported IC50 of 1.9 nM. As a member of the Tec family of kinases, BTK is a critical signaling component downstream of the B-cell receptor (BCR) and Fc receptors, making it a key target in research on B-cell malignancies and autoimmune disorders. Unlike first-generation covalent inhibitors such as Ibrutinib, CGI-1746's reversible mechanism and distinct binding mode offer different experimental possibilities, particularly in studies requiring washout periods or investigation of signaling dynamics without permanent target modification.
Choosing between CGI-1746 and a covalent inhibitor like Ibrutinib is a critical procurement decision, not a simple substitution. Their differing mechanisms of action—reversible versus irreversible covalent binding to Cys481—fundamentally alter experimental outcomes. Ibrutinib's permanent inactivation of BTK and known off-target activity against kinases like EGFR, ITK, and TEC can introduce confounding variables, leading to side effects such as cardiotoxicity or impaired T-cell and NK-cell function in cellular models. CGI-1746 offers a more selective tool, enabling researchers to probe BTK function with minimized interference from other signaling pathways and allowing for inhibitor washout studies impossible with covalent agents. This makes it a distinct, non-interchangeable tool for specific, well-controlled experimental designs where target specificity and reversibility are paramount.
CGI-1746 demonstrates substantially higher selectivity for BTK compared to other kinases, a critical factor for ensuring experimental results are not confounded by off-target signaling. In a kinase panel screening, CGI-1746 did not inhibit any other kinase at a concentration of 1 µM. In contrast, the first-generation covalent inhibitor Ibrutinib has well-documented off-target activity against multiple kinases, including members of the TEC family (ITK, TEC), EGFR, and JAK3, with IC50 values in the low nanomolar range for many. For example, Ibrutinib's IC50 against EGFR is 5.6 nM and against ITK is 10.7 nM.
| Evidence Dimension | Kinase Selectivity (Inhibition at 1 µM) |
| Target Compound Data | No inhibition of other kinases detected at 1 µM |
| Comparator Or Baseline | Ibrutinib: Inhibits multiple kinases (EGFR, TEC, ITK, JAK3, etc.) in the low nM range. |
| Quantified Difference | Qualitatively superior selectivity profile, avoiding confounding off-target activities present with Ibrutinib. |
| Conditions | In vitro kinase panel screening assays. |
This high selectivity minimizes the risk of misinterpreting data due to unintended pathway modulation, making it the right choice for studies demanding precise BTK inhibition.
CGI-1746's non-covalent, reversible binding mechanism allows it to inhibit BTK independently of the Cysteine 481 residue. This is a critical advantage for studying resistance mechanisms, as the most common mutation conferring resistance to Ibrutinib and other covalent inhibitors is the C481S substitution, which prevents the necessary covalent bond formation. Preclinical studies have shown that non-covalent inhibitors, including CGI-1746, retain potent activity against both wild-type and C481S-mutant BTK. This makes CGI-1746 an essential tool for investigating signaling and cell survival in models of acquired resistance where covalent inhibitors are ineffective.
| Evidence Dimension | Activity against BTK C481S mutant |
| Target Compound Data | Maintains inhibitory activity (as a non-covalent inhibitor) |
| Comparator Or Baseline | Ibrutinib (covalent inhibitor): Loses binding and inhibitory activity due to disruption of the covalent binding site. |
| Quantified Difference | Qualitative difference: effective vs. ineffective in the presence of the C481S mutation. |
| Conditions | Cellular and biochemical assays involving the BTK C481S mutation. |
For researchers studying acquired resistance to BTK inhibitors, CGI-1746 is a required tool to continue probing BTK's role after resistance to covalent drugs has developed.
Biophysical studies using Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) reveal that CGI-1746 inhibits BTK without disrupting the global autoinhibitory conformation of the full-length protein. This is in stark contrast to Ibrutinib, which induces profound conformational changes that extend to regulatory domains distant from the active site. While both compounds inhibit kinase activity, CGI-1746 acts more like a 'pure' active site blocker, whereas Ibrutinib alters the protein's overall conformational equilibrium. This difference is critical for structural biology studies or any experiment where preserving the near-native conformation of the kinase is important.
| Evidence Dimension | Effect on full-length BTK autoinhibited conformation |
| Target Compound Data | Does not alter the conformational state of regulatory domains; preserves autoinhibited state. |
| Comparator Or Baseline | Ibrutinib: Induces profound, long-range conformational changes, decreasing the population of the autoinhibited kinase. |
| Quantified Difference | Qualitative difference in mechanism, confirmed by HDX-MS mapping. |
| Conditions | Solution-based Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) on full-length BTK protein. |
This compound is the appropriate choice for biophysical or structural studies where maintaining the physiological conformation of the BTK protein is a primary experimental goal.
CGI-1746 provides well-characterized solubility in standard laboratory solvents, facilitating reliable stock solution preparation and experimental reproducibility. It is soluble in DMSO at 25 mg/mL and in ethanol at approximately 11.6 mg/mL (20 mM). This contrasts with the known low aqueous solubility of many kinase inhibitors, which can present handling and formulation challenges. For in vivo work, established protocols describe formulating CGI-1746 as a clear solution at ≥ 2.5 mg/mL in a vehicle of PEG300, Tween-80, and saline, or as a suspension in corn oil or SBE-β-CD for oral and intraperitoneal administration.
| Evidence Dimension | Solubility |
| Target Compound Data | DMSO: 25 mg/mL; Ethanol: ~11.6 mg/mL (20 mM) |
| Comparator Or Baseline | General class of kinase inhibitors (often poorly soluble) |
| Quantified Difference | Provides clear, quantitative solubility data for reliable experimental setup. |
| Conditions | Standard laboratory solvents. |
Defined solubility and established formulation protocols reduce experimental variability and save time in method development for both in vitro and in vivo studies.
For studies aiming to precisely define the role of BTK in B-cell proliferation or Fc-receptor-induced cytokine production in macrophages, CGI-1746 is the indicated tool. Its high selectivity avoids the confounding off-target effects on TEC, ITK, and EGFR kinases that are characteristic of Ibrutinib, ensuring that observed results can be confidently attributed to BTK inhibition.
When investigating therapeutic escape mechanisms in cancer models, CGI-1746 is essential for studying cell lines or patient-derived samples that have developed the BTK C481S mutation. As a non-covalent inhibitor, it remains effective where Ibrutinib and other covalent drugs fail, allowing for the exploration of downstream signaling and potential second-line therapeutic strategies.
In animal models of autoimmune diseases like arthritis, CGI-1746 has demonstrated significant efficacy in reducing clinical scores and joint inflammation. Its reversible nature and established in vivo formulation protocols make it a suitable choice for preclinical studies that aim to understand the therapeutic window and effects of intermittent BTK inhibition, a scenario not possible with irreversible agents.
For research focused on the structural and conformational dynamics of BTK, CGI-1746 is the superior choice over Ibrutinib. It inhibits the active site without inducing the large-scale conformational changes associated with Ibrutinib, providing a cleaner system for techniques like crystallography or HDX-MS that seek to understand the enzyme in a more physiologically relevant state.